The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule that belongs to the class of tetrazoles and indolines. Its structure suggests potential applications in medicinal chemistry, particularly in drug design and development due to the presence of pharmacologically relevant functional groups. This compound's unique characteristics make it a subject of interest for researchers exploring new therapeutic agents.
Information about this compound can be sourced from various scientific databases such as Reaxys, PubChem, and specialized journals focusing on organic synthesis and medicinal chemistry. These sources provide detailed information on its synthesis, properties, and applications.
This compound can be classified as:
The synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone typically involves multi-step reactions that may include:
Technical details regarding specific reagents, conditions (temperature, solvents), and yields are crucial for reproducing the synthesis and can be found in specialized literature or databases .
The molecular structure of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone includes:
Key data points include:
The compound may participate in various chemical reactions such as:
Technical details regarding reaction conditions, mechanisms, and expected products are documented in synthetic organic chemistry literature .
The mechanism of action for compounds like (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone often involves:
Data supporting these mechanisms often come from pharmacological studies that assess the compound's efficacy against specific biological targets.
Physical properties include:
Chemical properties involve:
Relevant data regarding these properties can be sourced from chemical databases or experimental studies .
The compound has potential applications in:
Research into this compound could lead to significant advancements in therapeutic strategies and material innovations .
Tetrazoles entered medicinal chemistry as carboxylic acid bioisosteres following the seminal discovery that 1H-tetrazoles exhibit comparable pKa values (≈4.5–4.9) to carboxyl groups (pKa ≈4.2), while offering superior metabolic stability and membrane permeability. This property was first exploited in the 1980s with the development of angiotensin II receptor antagonists like losartan, where tetrazole replacement mitigated glucuronidation issues associated with carboxylic acids. The subsequent decades witnessed strategic diversification into anticancer applications, driven by tetrazole’s capacity for hydrogen bonding and π-π stacking interactions with biological targets [1] [4].
The evolution toward 2H-tetrazole isomers (as seen in the target compound) represents a critical pharmacological advancement over 1H-regioisomers. Unlike 1H-tetrazoles that exhibit tautomerism, 2H-tetrazoles provide regiochemical consistency in molecular recognition, particularly when N2-substitution patterns prevent undesirable tautomeric equilibria. This regioisomeric control proved essential for optimizing tubulin inhibition profiles in antimitotic agents, as demonstrated by the 2023 discovery that 5-pyridyl-2H-tetrazoles maintain nanomolar potency against glioblastoma multiforme (GBM) cells through colchicine-site binding without efflux pump susceptibility [2]. Contemporary design integrates tetrazoles within hybrid frameworks, leveraging their dual role as pharmacophores and solubility enhancers – exemplified by the progression toward the methanone-bridged architecture in our target molecule [7] [10].
Table 1: Milestones in Tetrazole-Containing Pharmacophore Development
Time Period | Key Advancement | Therapeutic Application | Structural Significance |
---|---|---|---|
1980s–1990s | Tetrazole as carboxylic acid bioisostere | Antihypertensives (e.g., Losartan) | Improved metabolic stability over carboxylates |
Early 2000s | 1,5-Disubstituted tetrazoles in β-lactam antibiotics | Antibacterial agents (Cefazolin) | Enhanced bacterial membrane penetration |
2010–2020 | 2H-Tetrazole regioisomer optimization | Anticancer agents | Regiochemical consistency in target binding |
2020–Present | Tetrazole-indoline/tryptophol hybrids | Tubulin inhibitors & kinase modulators | Conformational constraint for selective target engagement |
The (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone subunit exhibits three-dimensional characteristics that transcend classical bioisosterism. While traditional tetrazole-carboxylic acid substitution maintains similar acidity and ionization behavior, the methanone linkage introduces torsional constraints that profoundly influence binding geometry. X-ray crystallographic analyses of analogous tetrazolyl tryptophol systems reveal that the carbonyl group adjacent to tetrazole enforces near-perpendicular orientation between the tetrazole ring and attached aryl systems (≈85–90° dihedral angles). This geometry positions the tetrazole’s N2–N3 edge for optimal hydrogen bond acceptance while allowing the 4-methoxyphenyl group to engage in hydrophobic pocket binding [1] [3].
Quantum Topological Atom-in-Molecule (QTAIM) and Non-Covalent Interaction (NCI) plot analyses demonstrate that 2H-tetrazol-5-yl methanones participate in robust heterodimeric stabilization through:
The 4-methoxyphenyl substituent further enhances this profile through resonance-assisted electron donation, increasing tetrazole’s hydrogen bond acceptance capacity (+14% electrostatic potential vs unsubstituted phenyl). Crucially, the methanone bridge prevents hydrolytic susceptibility observed in ester-linked analogs while maintaining metabolic stability – a significant advancement over first-generation tetrazole hybrids [3] [8].
Table 2: Bioisosteric Parameters: Carboxylic Acid vs. 2H-Tetrazol-5-yl Methanone
Property | Carboxylic Acid | Classical 1H-Tetrazole | 2H-Tetrazol-5-yl Methanone | Biological Implication |
---|---|---|---|---|
pKa (H₂O) | 4.0–4.5 | 4.2–4.9 | 4.3–4.7 | Comparable ionization at physiological pH |
Log P (octanol/water) | 0.8–1.2 | 0.1–0.5 | 1.5–2.0* | Enhanced membrane penetration |
Metabolic Stability (t₁/₂) | Low (glucuronidation) | High | Very high | Reduced Phase II metabolism |
H-bond Acceptor Capacity | 2 | 4 | 5 (including carbonyl oxygen) | Improved target binding multiplicity |
Conformational Flexibility | High (>180° rotation) | Moderate | Restricted (≈30° twist angle) | Preorganized binding geometry |
*Increased lipidity versus classical tetrazole due to methanone-linked aryl group
The 2-methylindolin-1-yl component introduces stereoelectronic and topological features essential for target discrimination. Unlike planar indoles, indolines possess a non-aromatic saturated pyrrolidine ring that adopts envelope conformations, creating a chiral C2 center when 2-substituted. This stereogenicity enables enantioselective interactions with asymmetric binding pockets in biological targets – a property exploited in kinase inhibition where (S)-2-methylindoline derivatives show 10–50-fold higher affinity than (R)-isomers for CDK2 and GSK-3β ATP pockets [5] [10].
Molecular hybridization studies demonstrate that indoline’s non-planarity disrupts π-stacking in off-target sites (e.g., hERG channels) while enhancing shape complementarity with tubulin’s colchicine binding site. Specifically, the 2-methyl group projects into a hydrophobic subpocket lined by β-tubulin’s Leu248, Ala250, and Leu255 residues, with binding free energy contributions (ΔG) of ≈–2.8 kcal/mol per methyl contact. This interaction underpins the selective antimitotic activity observed in indoline-tetrazole hybrids versus non-cancerous cells [5].
Furthermore, the indoline nitrogen serves as a hydrogen bond donor (N–H) capable of:
When conjugated via methanone bridges as in our target compound, indoline’s electron-donating character (+σm 0.12) offsets the tetrazole’s electron-withdrawing nature (–σm 0.37), creating a balanced amphiphilic scaffold. This dipole alignment facilitates desolvation penalties upon target binding, contributing to the high binding affinities (Kd ≈ 10–100 nM range) observed in surface plasmon resonance studies of related analogs [5] [10]. The strategic incorporation of the 2-methyl group further blocks cytochrome P450 3A4-mediated oxidation at this position, addressing a key metabolic vulnerability in unsubstituted indolines [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: